molecular formula C11H10O2S B1281125 3-(1-Benzothiophen-2-yl)propanoic acid CAS No. 42768-60-5

3-(1-Benzothiophen-2-yl)propanoic acid

Cat. No. B1281125
CAS RN: 42768-60-5
M. Wt: 206.26 g/mol
InChI Key: KWKJBEPHOXIJJN-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)propanoic acid is a compound that can be associated with various heterocyclic structures. It is related to benzothiophene derivatives, which are known to be key intermediates in the synthesis of various pharmacologically active compounds. The compound's structure includes a benzothiophene moiety linked to a propanoic acid group, which can be modified to produce different derivatives with potential biological activities.

Synthesis Analysis

The synthesis of related compounds often starts with different types of benzoyl propionic acids as precursors. For instance, 3-(4-Phenyl) benzoyl propionic acid has been used to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, by reacting with various nucleophiles . Similarly, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been synthesized through a process involving methyl esterification, condensation, and Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-(1-Benzothiophen-2-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-Benzothiophen-2-yl)propanoic acid has been investigated using computational methods such as ab initio and density functional theory (DFT). For example, the structure, vibrational frequencies, and infrared intensities of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid were calculated and compared with experimental data, leading to the identification of the most stable conformers . These techniques could be applied to determine the molecular structure and stability of 3-(1-Benzothiophen-2-yl)propanoic acid.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be explored through various chemical reactions. For instance, benzo[b]thiophen-3-ylacetonitriles have been used in transition-metal-free annulation reactions to form benzothienoquinolines . Additionally, substituted propanoic acids have been condensed with aromatic amines to yield different heterocyclic structures . These studies suggest that 3-(1-Benzothiophen-2-yl)propanoic acid could undergo similar reactions to form a diverse array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-Benzothiophen-2-yl)propanoic acid can be inferred from related compounds. For example, the vibrational spectroscopy investigation of related compounds provides insights into their solid-state properties . The enantiomeric purity of stereospecifically synthesized compounds can be evaluated using NMR spectroscopy, which could be relevant for assessing the chiral properties of 3-(1-Benzothiophen-2-yl)propanoic acid . These analyses are crucial for understanding the compound's behavior in different environments and its potential applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Chloro-1-benzothiophene-2-carbonylchloride has been used to create derivatives with significant antimicrobial activity. This includes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and further derivations for antibacterial purposes (Naganagowda & Petsom, 2011).

Improved Synthesis Methods

Research has been conducted to develop more practical and convenient processes for synthesizing related compounds, demonstrating the ongoing efforts to optimize and streamline the synthesis of such chemicals for broader applications (Deng Yong, 2010).

Development of Polybenzoxazine

Phloretic acid, closely related to 3-(1-Benzothiophen-2-yl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This demonstrates the compound's utility in materials science for developing new polymers with a range of applications (Trejo-Machin et al., 2017).

Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

In a study, 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, a similar compound, was used in a one-pot reaction to create novel benzimidazole-fused 1,4-diazepine-5-ones, highlighting innovative approaches in medicinal chemistry (Ghandi et al., 2011).

Enantiomeric Excess Evaluation

Research on the stereospecific synthesis of derivatives of 3-(1-Benzothiophen-2-yl)propanoic acid has been used for the determination of enantiomeric purity in compounds, indicating its role in enhancing the precision of chemical synthesis (Tait et al., 1997).

Safety And Hazards

The safety and hazards associated with 3-(1-Benzothiophen-2-yl)propanoic acid are not clearly defined in the sources I found .

Future Directions

The future directions for the study and application of 3-(1-Benzothiophen-2-yl)propanoic acid are not clearly defined in the sources I found .

properties

IUPAC Name

3-(1-benzothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKJBEPHOXIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507730
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzothiophen-2-yl)propanoic acid

CAS RN

42768-60-5
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophene-2-propanoic acid ethyl ester (3.52 g, 15.0 mmol) in MeOH (200 mL) was added at 0° C. 10% KOH/MeOH (70 mL, 144 mmol) and H2O (30 mL). The solution was stirred at 25° C. for 6 h then kept in a refrigerator (0° C.) overnight. After addition of H2O (20 mL), the mixture was concentrated under reduced pressure to remove most of MeOH then acidified carefully with 3N HCl to pH 2. The resultant turbid mixture was extracted with Et2O (3×500 mL). The combined extracts were washed with brine (200 mL), dried (MgSO4), and concentrated to dryness to give benzo[b]thiophene-2-propanoic acid (3.04 g, 14.7 mmol) in 98% yield as a solid, mp 140°-142° C.
Name
benzo[b]thiophene-2-propanoic acid ethyl ester
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
KOH MeOH
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-mercaptoacetate is added to a solution of dimethylformamide (800 ml), 2-nitrobenzaldehyde (73 g, 0.48 mol) and potassium carbonate (80 g, 0.57 mol) cooled to 0° C., while the temperature is maintained at 0° C. After stirring for 24 hours, the mixture is poured into 2 l of water and this aqueous phase is extracted with ether. The ether phase is dried over sodium sulfate and concentrated. The crude product obtained is purified on a column of alumina (petroleum ether) to give 34 g (35%) of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
35%

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